1-BOC-4-(tosyloxy)piperidine
Overview
Description
1-BOC-4-(tosyloxy)piperidine is a useful research compound. Its molecular formula is C17H25NO5S and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1-Boc-Piperidine-4-Carboxaldehyde in Behavioral Studies
- Study: Guzmán-Rodríguez et al., 2021
- Application: This study focused on the effects of 1-Boc-piperidine-4-carboxaldehyde on binge-eating behavior and anxiety in rats, finding that it reduced calorie intake in a binge-eating protocol and exhibited an anxiolytic effect.
- Study: Janani et al., 2020
- Application: This research characterized 1-Benzyl-4-(N-Boc-amino)piperidine using various spectroscopic methods, providing insights into its molecular structure and properties.
- Study: Sacalis et al., 2019
- Application: The study involved the synthesis of novel dendritic G-2 melamines comprising piperidine motifs, using 4-amino-1-(tert-butoxycarbonyl)piperidine as a central building block.
- Study: Sheikh et al., 2012
- Application: Research focused on the enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, with N-Boc-2-phenylpyrrolidine or -piperidine as key intermediates.
- Study: Dai Qiu-yun, 2011
- Application: Developed bicyclic piperidine-based compounds as potential anti-HIV-1 drugs, highlighting the significance of N-Boc-piperidine-4-carboxylic acid in the synthesis.
Mechanism of Action
Target of Action
It is known that this compound is used as a reactant for the synthesis of various derivatives , which suggests that its targets could vary depending on the specific derivative and its application.
Mode of Action
It is used as a reactant in various chemical reactions, including allylation and conjugate addition reactions . This suggests that its mode of action may involve the formation of new bonds and structures in these reactions.
Biochemical Pathways
Given its use in the synthesis of various derivatives , it can be inferred that it may play a role in multiple biochemical pathways, depending on the specific derivative and its biological targets.
Pharmacokinetics
Some properties such as high gastrointestinal absorption and low skin permeation have been predicted . It is also predicted to be a non-substrate for P-glycoprotein, which could influence its distribution within the body .
Result of Action
Given its use in the synthesis of various derivatives , the results of its action could vary widely depending on the specific derivative and its biological targets.
Action Environment
It is recommended to be stored in a dark place, sealed, and at room temperature , suggesting that light, air, and temperature could potentially affect its stability.
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-13-5-7-15(8-6-13)24(20,21)23-14-9-11-18(12-10-14)16(19)22-17(2,3)4/h5-8,14H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOMRHLHPZAEMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577673 | |
Record name | tert-Butyl 4-[(4-methylbenzene-1-sulfonyl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118811-07-7 | |
Record name | tert-Butyl 4-[(4-methylbenzene-1-sulfonyl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-Butoxycarbonyl)-4-(p-toluenesulfonyloxy)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.